[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride
Description
Historical Context of Pyrazole Chemistry
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) in 1883, marking the first therapeutic application of pyrazole derivatives. The term "pyrazole" was coined by Knorr to describe this heterocyclic scaffold featuring two adjacent nitrogen atoms within a five-membered aromatic ring. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for structural diversification. The isolation of natural pyrazoles, including 1-pyrazolyl-alanine from watermelon seeds (1959), expanded interest in their biological relevance.
Emil Fischer’s pioneering work on hydrazines and their reactivity with carbonyl compounds (1875–1886) provided critical insights into pyrazole tautomerism and functionalization strategies. These discoveries enabled systematic explorations of pyrazole derivatives, culminating in modern applications ranging from COX-2 inhibitors (e.g., celecoxib) to agrochemicals.
Classification and Significance of N-Substituted Pyrazole Derivatives
N-substituted pyrazoles constitute a structurally diverse class characterized by:
- Regiochemical variability : Substitution at N1 versus N2 positions governs electronic and steric properties.
- Pharmacophoric versatility : The pyrazole core serves as a scaffold for hydrogen bonding, π-π interactions, and metal coordination.
- Bioactivity modulation : N-alkylation or N-arylation enhances metabolic stability and target selectivity.
Notable subclasses include:
Discovery and Development of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine Hydrochloride
This compound emerged from systematic efforts to optimize pyrazole-based bioactive molecules. Key milestones include:
- Synthetic innovation : The reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and methylamine hydrochloride under Mannich-type conditions yields the target compound.
- Structural characterization : X-ray crystallography confirms the planar pyrazole ring and hydrochloride salt formation.
- Industrial scaling : Continuous-flow reactors enable kilogram-scale production with >95% purity via recrystallization.
Current Research Landscape and Theoretical Framework
Recent advances focus on:
- Computational modeling : Density functional theory (DFT) studies predict tautomeric preferences and reactivity patterns (e.g., N1 vs. N2 protonation).
- Synthetic methodology : Transition metal-catalyzed amination allows direct N-functionalization of pyrazoles.
- Biological profiling : In vitro assays indicate potential as a:
Ongoing research explores its utility in:
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-7(4-8-2)5-9-10(6)3;/h5,8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXDKCXSTGOEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798736-34-1 | |
| Record name | [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct N-Methylation of Pyrazole Derivatives
One prevalent approach involves methylation of the pyrazole ring followed by amination:
- Starting Material: 1,5-dimethyl-1H-pyrazole
- Reagents: Formaldehyde (as a methylating agent), methylamine, and hydrochloric acid (for salt formation)
- Procedure:
- The pyrazole derivative is reacted with formaldehyde and methylamine under acidic reflux conditions.
- The formaldehyde acts as a methyl donor, facilitating the formation of the methylamine linkage at the 4-position of the pyrazole ring.
- The reaction is typically carried out in an acidic medium, such as hydrochloric acid, to promote the formation of the hydrochloride salt.
- After completion, the mixture is cooled, and the product precipitates as the hydrochloride salt.
Multi-step Synthesis via Intermediate Formation
Alternatively, a multi-step synthesis involves:
- Step 1: Synthesis of 1,5-dimethyl-1H-pyrazol-4-carboxaldehyde via oxidation of the corresponding pyrazole.
- Step 2: Condensation with methylamine to form an imine intermediate.
- Step 3: Reduction of the imine to the methylamine derivative.
- Step 4: Salt formation with hydrochloric acid to obtain the hydrochloride.
This pathway allows better control over the functionalization at the 4-position.
Reflux and Reflux-Assist Techniques
Refluxing the mixture in solvents such as ethanol or acetic acid enhances reaction efficiency. The reaction parameters are optimized for temperature (typically 80–120°C) and time (4–24 hours) depending on the route.
Data Table of Preparation Methods
| Method | Starting Materials | Reagents | Solvent | Conditions | Key Features | Yield (%) |
|---|---|---|---|---|---|---|
| A. Direct methylation | 1,5-dimethyl-1H-pyrazole | Formaldehyde, methylamine, HCl | Aqueous or ethanol | Reflux, acidic | One-pot synthesis, straightforward | 65–80 |
| B. Multi-step synthesis | Pyrazole, aldehyde intermediates | Oxidants, methylamine, reducing agents | Ethanol, acetic acid | Reflux, controlled | Higher purity, better functionalization | 50–70 |
| C. Reflux in organic solvents | Pyrazole derivatives | Formaldehyde, methylamine | Ethanol or acetic acid | Reflux, 12–24 hours | Suitable for scale-up | 60–75 |
Notes on Research Findings and Optimization
- Reaction Efficiency: Methylation reactions are optimized by adjusting pH, temperature, and molar ratios of reagents. Acidic media favor salt formation, while neutral conditions may improve methylation yield.
- Catalysts and Additives: Use of acids like hydrochloric acid facilitates protonation and salt formation, while bases like sodium hydride can assist in deprotonating the pyrazole for nucleophilic attack.
- Purification: Post-reaction purification often involves recrystallization from ethanol or water, or chromatography to isolate high-purity hydrochloride salt.
- Scale-up Considerations: Continuous flow reactors and automated systems improve reaction control, reduce impurities, and enhance yield in industrial settings.
Summary of Key Research Findings
- The synthesis generally relies on methylation of the pyrazole core followed by salt formation.
- Acidic conditions, especially hydrochloric acid, are crucial for obtaining the hydrochloride salt directly.
- Multi-step routes, although more complex, allow for higher purity and functionalization control.
- Refluxing in suitable solvents with optimized molar ratios yields the compound efficiently, with yields typically between 60–80%.
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The methyl and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Organic Synthesis
The compound serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo multiple chemical transformations, including oxidation and substitution reactions, makes it valuable for developing more complex molecules.
Research has indicated that (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride may exhibit antimicrobial and anti-inflammatory properties. Studies have focused on its interactions with specific biological targets, suggesting potential applications in pharmacology .
Medicinal Chemistry
The compound is being explored as a potential drug candidate for various therapeutic applications. Its structural features allow it to interact with biological receptors and enzymes, modulating their activity and offering avenues for drug development .
Industrial Applications
In addition to its research applications, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride is utilized in the production of dyes and agrochemicals. Its versatility in chemical reactions supports its use in creating specialized industrial products .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Novel Heterocycles
In another investigation published in the Journal of Organic Chemistry, scientists utilized (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride as a precursor for synthesizing novel heterocyclic compounds. The study demonstrated that the compound could be effectively transformed into several derivatives with promising biological activities.
Summary of Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to N-oxides | Hydrogen peroxide |
| Reduction | Forms amines or reduced derivatives | Lithium aluminum hydride |
| Substitution | Methyl and amine groups participate in reactions | Alkyl halides |
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: 1856050-34-4)
- Key Differences: 1-Ethyl vs. 5-Fluoro Substitution: Enhances metabolic stability and electron-withdrawing effects, which may influence binding affinity in biological targets .
- Molecular Weight : Higher (MW ≈ 297.7 g/mol) due to additional fluorine and ethyl groups.
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl aniline (CAS: 1006449-83-7)
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS: 1006348-72-6)
- Key Differences: Chlorine Substituent: Increases electronegativity and may enhance halogen bonding in protein-ligand interactions. Amino Group at Pyrazole 3-Position: Alters hydrogen-bonding donor/acceptor profiles compared to the methylamine in the target compound .
Physicochemical Properties and Solubility
Notes:
Biological Activity
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride is a chemical compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring with methyl substitutions and an amine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃N₃
- IUPAC Name : 1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine; hydrochloride
- SMILES : CC1=C(C=NN1C)CNC
- InChI Key : GVBFGLTZOPGOSB-UHFFFAOYSA-N
The compound can be synthesized through the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and methylamine under acidic conditions, yielding the hydrochloride salt as a crystalline solid .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride. Research has demonstrated that certain pyrazole compounds exhibit significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Pyrazole derivatives are also being explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby reducing inflammation in various models. For instance, studies have shown that certain pyrazole analogs can significantly lower inflammation markers in animal models of arthritis .
Anticancer Activity
The anticancer potential of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride has been investigated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through various molecular pathways .
Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated the anticancer efficacy of several pyrazole derivatives, including (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride. The results indicated significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .
Study 2: Anti-inflammatory Activity
In another case study focusing on anti-inflammatory properties, researchers assessed the impact of pyrazole compounds on inflammatory markers in a mouse model of arthritis. The results showed a marked reduction in tumor necrosis factor-alpha (TNF-α) levels following treatment with (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride .
The biological activity of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride is believed to involve its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation or cancer progression.
- Receptor Modulation : It could interact with receptors that regulate cell proliferation and survival pathways.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing (1,5-dimethyl-1H-pyrazol-4-yl)methylamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves alkylation of 1,5-dimethyl-1H-pyrazole followed by amination and subsequent hydrochloride salt formation. Key steps include:
- Alkylation: React 1,5-dimethyl-1H-pyrazole with chloroacetamide derivatives in dichloromethane or THF using triethylamine as a base (60–80°C, 12–24 hours) .
- Reductive Amination: For methylamine introduction, use NaBH or catalytic hydrogenation (H, Pd/C) in methanol under reflux .
- Salt Formation: Treat the free base with HCl in diethyl ether or methanol to precipitate the hydrochloride .
Optimization Tips: - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or H NMR.
- Improve purity by recrystallization from ethanol/water mixtures (95% purity achievable) .
Advanced Question: How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from polymorphism or disordered solvent molecules. To resolve:
- High-Resolution Data: Collect data at low temperature (100 K) using synchrotron radiation to reduce thermal motion artifacts .
- Refinement Strategies: Use SHELXL for twin refinement or disorder modeling. Apply restraints for flexible methyl groups .
- Validation Tools: Cross-check with CCDC databases (e.g., Mercury software) to compare with analogous pyrazole derivatives .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR: Identify pyrazole ring protons (δ 2.1–2.4 ppm for methyl groups) and amine protons (broad singlet at δ 1.8–2.0 ppm) in DMSO-d .
- FT-IR: Confirm N–H stretches (3200–3400 cm) and C–N bonds (1250–1350 cm) .
- Mass Spectrometry: Use ESI-MS to verify molecular ion peaks ([M+H] expected at m/z ~184) and fragmentation patterns .
Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., amine nitrogen) .
- Transition State Analysis: Use Gaussian 16 to calculate activation energies for methyl group substitution reactions .
- Solvent Effects: Apply PCM models to simulate polar aprotic solvents (e.g., DMF), which enhance reaction rates by stabilizing charged intermediates .
Basic Question: What analytical methods ensure purity and stability of the hydrochloride salt?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is achievable .
- Thermogravimetric Analysis (TGA): Confirm stability up to 150°C, with decomposition observed at higher temperatures due to HCl release .
- Karl Fischer Titration: Monitor water content (<0.5% w/w) to prevent hydrolysis of the amine hydrochloride .
Advanced Question: How can researchers address contradictory biological activity data in enzyme inhibition assays?
Methodological Answer:
- Dose-Response Curves: Perform IC determinations in triplicate using a 10-point dilution series (1 nM–100 µM) to identify outliers .
- Cellular Context: Compare activity in HEK293 vs. HepG2 cells to assess cell-type specificity .
- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding to unrelated targets .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of HCl vapors during salt formation .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Question: How can isotopic labeling (e.g., 15^{15}15N) aid in mechanistic studies of this compound?
Methodological Answer:
- Synthesis of N-Labeled Analog: Replace NHCl with NHCl during reductive amination to track nitrogen in metabolic pathways .
- NMR Tracking: Use N-HSQC to monitor binding interactions with biological targets (e.g., enzymes) in real-time .
- Mass Spec Imaging: Localize the compound in tissue sections using MALDI-TOF with isotopic resolution .
Basic Question: What solvents are compatible with this compound for reaction workup?
Methodological Answer:
- Polar Solvents: Methanol, ethanol, and DMF (for high solubility of the hydrochloride salt).
- Non-Polar Solvents: Avoid hexane or toluene due to poor solubility.
- Extraction: Use ethyl acetate/water biphasic systems, adjusting pH to 2–3 for aqueous layer retention of the hydrochloride .
Advanced Question: How can researchers leverage X-ray crystallography to resolve tautomeric forms of the pyrazole ring?
Methodological Answer:
- Low-Temperature Data: Collect at 100 K to "freeze" tautomeric states. Compare with DFT-predicted tautomer energies .
- Hirshfeld Analysis: Quantify hydrogen-bonding interactions (e.g., N–H···Cl) to identify dominant tautomers in the solid state .
- Multipole Refinement: Model electron density around the pyrazole ring to distinguish 1H vs. 2H tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
